3-(4-Fluoro-3-methylphenyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-7-10(4-5-12(9)13)11-3-2-6-14-8-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOBMTWLTAZAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Fluoro 3 Methylphenyl Pyridine and Its Structural Analogs
Conventional Synthetic Routes for Pyridine (B92270) Ring Formation
The de novo synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with several established methods providing access to a wide array of substituted pyridines. nih.gov These classical approaches often rely on the condensation of carbonyl compounds and amines. acsgcipr.org
Multicomponent Reaction Strategies for Aryl-Pyridine Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like aryl-pyridines in a single step. nih.govresearchgate.net These reactions combine three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. nih.gov
Several named MCRs are particularly relevant for pyridine synthesis:
Hantzsch Dihydropyridine (B1217469) Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). pharmaguideline.com The resulting dihydropyridine can then be oxidized to the corresponding pyridine.
Guareschi-Thorpe Reaction: This method utilizes the condensation of a keto-ester with an aldehyde to form substituted pyridines. pharmaguideline.com
Kröhnke Pyridine Synthesis: This reaction employs α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to produce 2,4,6-trisubstituted pyridines. pharmaguideline.com
A notable example of an MCR is the one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium acetate. acs.orgacs.org This reaction, which can be performed under microwave irradiation for improved yields and shorter reaction times, produces highly functionalized pyridine derivatives. nih.govacs.orgacs.org The use of microwave assistance is recognized as a green chemistry tool in organic synthesis. nih.govacs.org
| Reaction Name | Reactants | Product | Key Features |
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Dihydropyridine (then oxidized) | Efficient, forms dihydropyridine intermediate |
| Guareschi-Thorpe | Keto-ester, Aldehyde | Substituted Pyridine | Condensation-based |
| Kröhnke Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl | 2,4,6-Trisubstituted Pyridine | Forms highly substituted pyridines |
Cyclocondensation and Annulation Approaches in Pyridine Synthesis
Cyclocondensation and annulation reactions represent fundamental strategies for constructing the pyridine ring from acyclic precursors. These methods involve the formation of one or more rings through intramolecular or intermolecular condensation reactions, often with the elimination of a small molecule like water or ammonia. youtube.com
A common approach is the condensation of a 1,5-dicarbonyl compound with ammonia, which is a large-scale method for pyridine preparation. youtube.com Variations of this strategy are numerous and allow for the synthesis of a wide range of substituted pyridines. youtube.com For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green pathway to 2,4,6-triarylsubstituted symmetrical pyridines. rsc.org
Another strategy involves the reaction of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) under air, which yields asymmetrical 2,6-diarylpyridines without the need for a metal catalyst. organic-chemistry.org Additionally, poly-substituted nicotinic acid precursors can be prepared through an established multicomponent condensation approach, which can then be further functionalized. rsc.org
Advanced Synthetic Transformations for 3-(4-Fluoro-3-methylphenyl)pyridine
The synthesis of the target molecule, this compound, requires not only the formation of the pyridine ring but also the precise installation of the substituted phenyl group at the 3-position and the fluoro and methyl groups on the phenyl ring.
Cross-Coupling Reactions for Phenyl-Pyridine Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly for creating the biaryl linkage between the phenyl and pyridine rings. numberanalytics.comnih.gov These reactions have largely replaced older, harsher methods like the Ullmann reaction. numberanalytics.com
Several key cross-coupling reactions are widely used:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl boronic acid with an aryl halide or pseudohalide, catalyzed by a palladium complex. numberanalytics.comnih.gov It is known for its mild reaction conditions and high functional group tolerance. numberanalytics.com Palladium acetate-catalyzed ligand-free Suzuki coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids in aqueous media has been shown to be a highly efficient method for producing 3,5-dichloro-2-arylpyridines. nih.gov
Stille Coupling: This reaction pairs an aryl stannane (B1208499) with an aryl halide or pseudohalide, also catalyzed by palladium. numberanalytics.comnih.gov While it offers high functional group tolerance, the toxicity of the stannane reagents is a drawback. numberanalytics.com Recent advancements have focused on developing more active catalysts to allow for the use of less reactive aryl sulfonates. nih.gov
Negishi Coupling: This method utilizes an aryl zinc reagent with an aryl halide or pseudohalide in the presence of a palladium or nickel catalyst. numberanalytics.com It is characterized by high reactivity but requires careful handling of air-sensitive zinc reagents. numberanalytics.com
These reactions have been successfully applied to the synthesis of various biaryl and heterobiaryl compounds, including those with sterically hindered components. rsc.org
| Coupling Reaction | Aryl Source 1 | Aryl Source 2 | Catalyst | Key Features |
| Suzuki-Miyaura | Aryl boronic acid | Aryl halide/pseudohalide | Palladium | Mild conditions, high functional group tolerance numberanalytics.com |
| Stille | Aryl stannane | Aryl halide/pseudohalide | Palladium | High functional group tolerance, toxic reagents numberanalytics.com |
| Negishi | Aryl zinc reagent | Aryl halide/pseudohalide | Palladium or Nickel | High reactivity, air-sensitive reagents numberanalytics.com |
Selective Fluorination and Methylation Strategies on Pyridine and Phenyl Rings
The introduction of fluorine and methyl groups onto aromatic rings requires specific and selective methodologies.
Fluorination: The incorporation of fluorine into heterocycles is of great interest in medicinal chemistry. nih.govresearchgate.net Direct fluorination of pyridines can be challenging, but several methods have been developed. A notable approach is the site-selective fluorination of a C-H bond in pyridines and diazines using silver(II) fluoride (B91410), which occurs at room temperature with high selectivity for the position adjacent to the nitrogen. nih.govresearchgate.net This method is inspired by classic pyridine amination pathways. nih.gov
Electrophilic fluorination is another key strategy. alfa-chemistry.com Reagents like Selectfluor can be used for the fluorination of activated aromatic rings, including pyridine derivatives. acs.orgjove.com The regioselectivity of these reactions can be highly dependent on the substitution pattern of the pyridine ring. acs.org For instance, fluorination of 2-aminopyridines and pyridin-2(1H)-ones with Selectfluor can proceed with high regioselectivity under mild conditions. acs.org The use of Zincke imine intermediates has also been developed for the 3-selective fluorination of pyridines. nih.gov
Methylation: Selective methylation of aromatic rings can be achieved through various methods. For pyridine rings, a convenient procedure involves the use of a Raney nickel catalyst for mono-α-methylation. researchgate.net Another approach utilizes rhodium catalysis for the C-3/5 methylation of pyridines using formaldehyde (B43269) as the methyl source. rsc.org This method exploits the temporary dearomatization of the pyridine ring. rsc.org
For phenyl rings, methylation can be achieved through different strategies. For example, methylation of phenolic compounds can be accomplished by reacting them with a methane-containing gas in the presence of a nickel or cobalt catalyst at high temperatures. google.com However, these conditions can sometimes lead to multiple methylations. google.com
Sustainable and Green Chemistry Aspects in the Synthesis of this compound Derivatives
Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. biosynce.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions. biosynce.com
One-pot multicomponent reactions are inherently green as they reduce the number of synthetic steps, minimize waste, and often lead to higher yields. nih.govresearchgate.net The use of microwave irradiation in these reactions further enhances their green credentials by reducing reaction times and energy consumption. nih.govacs.org
The development of solvent- and halide-free synthesis methods is another important aspect of green chemistry. For example, a novel atom-economical synthesis of pyridine-2-yl substituted ureas has been developed that utilizes commercially available pyridine N-oxides and dialkylcyanamides without the need for solvents or halides. rsc.org
Mechanistic Investigations of Reactions Leading to 3 4 Fluoro 3 Methylphenyl Pyridine
Elucidation of Reaction Pathways in Pyridine (B92270) Synthesis
The formation of the pyridine ring itself is a fundamental aspect of synthesizing 3-(4-fluoro-3-methylphenyl)pyridine. Various methods exist for constructing the pyridine core, often followed by a cross-coupling reaction to introduce the 4-fluoro-3-methylphenyl group.
One common strategy involves the condensation of dicarbonyl compounds with an ammonia (B1221849) source. For instance, a one-pot method for synthesizing diversely substituted 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. organic-chemistry.orgacs.orgnih.gov This initial coupling forms a diketone intermediate, which then undergoes condensation with ammonium (B1175870) acetate (B1210297) at elevated temperatures to form the pyridine ring. acs.org The proposed mechanism for the pyridine ring formation involves the attack of ammonia on the carbonyl groups, followed by temperature-promoted elimination of water and dehydrofluorination. acs.org
Another approach to pyridine synthesis that can be adapted for this target molecule is the [4+2] cycloaddition reaction. arkat-usa.org This method involves the reaction of a diene with a dienophile to form a six-membered ring, which can then be aromatized to the pyridine. The specific reactants would be chosen to incorporate the desired substitution pattern.
Furthermore, the functionalization of pre-existing pyridine rings is a widely used strategy. Nucleophilic aromatic substitution (SNAr) on pyridines can be challenging, especially at the 3-position, due to the electron-rich nature of the aromatic ring. rsc.orgnih.gov However, the presence of activating groups, such as a nitro group, can facilitate this reaction. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion. nih.govresearchgate.net This highlights the potential of using a nitropyridine precursor which, after the introduction of the fluoro group, could undergo further modifications, including cross-coupling, to yield the target compound.
The use of pyridyne intermediates also offers a regioselective route to substituted pyridines. While 3,4-pyridynes can react with poor regioselectivity, the introduction of substituents can influence the aryne distortion and direct nucleophilic additions to either the C3 or C4 position. nih.gov This could be a potential, albeit complex, pathway to control the substitution pattern during the synthesis.
Finally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are paramount for attaching the 4-fluoro-3-methylphenyl group to a pre-formed pyridine ring. This typically involves the reaction of a halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with (4-fluoro-3-methylphenyl)boronic acid. The catalytic cycle for this reaction is well-established and involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov
Table 1: Comparison of Pyridine Synthesis Strategies
| Synthesis Strategy | Key Intermediates | Mechanistic Highlights |
| Dicarbonyl Condensation | Diketones, Ammonium Acetate | Ammonia attacks carbonyls, followed by cyclization and aromatization. acs.org |
| [4+2] Cycloaddition | Dienes, Dienophiles | Concerted or stepwise cycloaddition followed by aromatization. arkat-usa.org |
| Nucleophilic Aromatic Substitution | Activated Pyridines (e.g., nitropyridines) | Addition-elimination mechanism, facilitated by electron-withdrawing groups. nih.gov |
| Pyridyne Intermediates | Silyltriflate precursors | Formation of a highly reactive aryne, followed by nucleophilic attack. nih.gov |
| Suzuki-Miyaura Coupling | Halopyridine, Arylboronic Acid | Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov |
Photoredox-Mediated Mechanisms in Fluorinated Pyridine Formation
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds, offering mild reaction conditions and unique reactivity. mdpi.com The synthesis of 3-fluoropyridines can be achieved through photoredox-mediated coupling reactions. organic-chemistry.orgacs.orgnih.gov
A notable example is the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by fac-Ir(ppy)3 under blue LED irradiation. organic-chemistry.orgacs.orgnih.gov The proposed mechanism for this photoredox cycle is initiated by the reduction of the iodide by the photoexcited iridium(III) catalyst, which generates a radical species. acs.org This radical then adds across the double bond of the silyl enol ether. The resulting silyloxy-substituted radical is subsequently oxidized by iridium(IV) to a cation, which then eliminates the silyl group to afford a diketone. acs.org This diketone can then undergo condensation to form the 3-fluoropyridine (B146971) ring system as described previously. acs.org
Cyclic voltammetry studies have shown that α,α-difluoro-β-iodoketones are reduced more easily than other iodoalkanes, which is attributed to the influence of the carbonyl group. acs.orgnih.gov The efficiency of this reaction can be significantly enhanced by the addition of triphenylphosphine, although the exact accelerating effect is still under investigation. organic-chemistry.orgacs.org
Another photoredox-mediated approach involves the C-H fluorination of arenes. mdpi.com While not directly forming the pyridine ring, this method can be used to introduce fluorine onto a pre-existing phenylpyridine scaffold. The proposed mechanism involves the oxidation of the arene by an excited photocatalyst to form a carbocation, which then undergoes nucleophilic attack by a fluoride source. mdpi.com The regioselectivity of this fluorination is often directed by the electronic properties of the substituents on the arene, with functionalization typically occurring ortho or para to electron-donating groups. mdpi.com
Table 2: Key Steps in a Photoredox-Mediated Synthesis of a 3-Fluoropyridine Precursor
| Step | Description | Key Species |
| 1. Photoexcitation | The photocatalyst (e.g., fac-Ir(ppy)3) absorbs light and is excited to a higher energy state. | Excited photocatalyst |
| 2. Single Electron Transfer (SET) | The excited photocatalyst reduces the α,α-difluoro-β-iodoketone, generating a radical. | Radical intermediate, Oxidized photocatalyst |
| 3. Radical Addition | The generated radical adds to the silyl enol ether. | Silyloxy-substituted radical |
| 4. Oxidation | The radical adduct is oxidized by the photocatalyst to form a cation. | Cationic intermediate, Reduced photocatalyst |
| 5. Elimination | The cation eliminates a silyl group to form a diketone. | Diketone product |
| 6. Catalyst Regeneration | The photocatalyst returns to its ground state, completing the catalytic cycle. | Ground state photocatalyst |
Catalytic Roles and Stereochemical Control in this compound Synthesis
The synthesis of this compound often relies on palladium-catalyzed cross-coupling reactions, where the choice of catalyst and ligands plays a crucial role in determining the reaction's efficiency and, in certain cases, its stereochemical outcome. While the target molecule itself is achiral, understanding the principles of stereochemical control is vital when dealing with related chiral derivatives or when trying to avoid unwanted side reactions.
In Suzuki-Miyaura cross-coupling reactions, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining and selectivity-determining step. nih.gov The stereochemical course of this step can be influenced by several factors, including the electronic properties of the phosphine (B1218219) ligand, the electronic properties of the aryl electrophile, and the steric properties of the alkylboron nucleophile. nih.govnih.gov
For instance, studies on the transmetalation of alkylboron reagents have revealed that both stereoretentive and stereoinvertive pathways are possible. nih.gov Bulky, electron-rich phosphine ligands tend to promote a stereoinvertive pathway, while electron-deficient ligands can favor a stereoretentive course. nih.gov The steric bulk of the nucleophile can also override ligand effects, forcing the reaction through a specific stereochemical pathway. nih.gov
While these stereochemical considerations are more directly applicable to the synthesis of chiral molecules, the underlying principles of ligand and substrate effects on the catalytic cycle are broadly relevant. For the synthesis of this compound, the choice of phosphine ligand for the palladium catalyst can significantly impact the yield and purity of the product by influencing the rates of oxidative addition, transmetalation, and reductive elimination, as well as suppressing side reactions. For example, the use of bulky biarylphosphine ligands like t-BuBrettPhos has been shown to be effective in related cross-coupling reactions. acs.org
The development of new ligands continues to be an active area of research. For example, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and evaluated in Suzuki-Miyaura cross-coupling reactions, demonstrating their potential for constructing biaryl and heterobiaryl systems. rsc.org
Table 3: Factors Influencing Stereochemical Outcome in Suzuki-Miyaura Coupling
| Factor | Influence on Transmetalation | Example |
| Phosphine Ligand Electronics | Electron-rich ligands can favor stereoinversion, while electron-deficient ligands can favor stereoretention. nih.gov | PtBu3 (electron-rich) vs. bis-CF3PhXPhos (electron-deficient). nih.gov |
| Aryl Electrophile Electronics | Electron-rich aryl halides can show a greater preference for the stereoinvertive pathway. nih.gov | Comparison of electron-rich and electron-deficient aryl chlorides. nih.gov |
| Nucleophile Sterics | Bulky substituents on the organoboron reagent can dictate the stereochemical pathway, overriding ligand effects. nih.gov | Steric hindrance in the transition state can block one pathway. nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of 3 4 Fluoro 3 Methylphenyl Pyridine
High-Resolution Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F)
No published ¹H, ¹³C, or ¹⁹F NMR data for 3-(4-Fluoro-3-methylphenyl)pyridine could be located. This type of analysis would be crucial for confirming the molecular structure by identifying the chemical environment of the hydrogen, carbon, and fluorine atoms.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting
Specific FT-IR and FT-Raman spectra for this compound are not available in the public domain. These techniques would provide a characteristic "fingerprint" of the molecule by detailing its vibrational modes.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
A mass spectrum providing the precise molecular mass and fragmentation pattern of this compound has not been found in the searched databases. This analysis is essential for determining the compound's elemental composition and aspects of its structure.
Solid-State Structural Elucidation via X-ray Crystallography
Single Crystal X-ray Diffraction Analysis of this compound Systems
There are no available reports of single-crystal X-ray diffraction studies for this compound. Such an analysis would definitively determine its three-dimensional structure in the solid state, including bond lengths and angles.
Analysis of Supramolecular Interactions and Crystal Packing Motifs
Without crystallographic data, an analysis of the supramolecular interactions and crystal packing motifs for this compound cannot be performed. This level of analysis reveals how molecules are arranged in a crystal lattice and the nature of the intermolecular forces at play.
While data for closely related compounds, such as isomers and derivatives, are available, the specific information required to construct the requested article on this compound remains elusive. Further research and synthesis of this compound would be necessary to generate the experimental data needed for a comprehensive characterization.
Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Interactions
A comprehensive search of scientific literature and crystallographic databases has revealed a notable absence of published data regarding the Hirshfeld surface analysis and fingerprint plot characterization of this compound. While this analytical technique is a powerful tool for elucidating intermolecular interactions within a crystal lattice, it appears that such specific studies have not been conducted or publicly disseminated for this particular compound.
The investigation for relevant research extended to various scientific repositories and academic search engines, yielding no crystallographic information files (CIF) or detailed structural analyses that would be prerequisite for generating Hirshfeld surfaces and corresponding fingerprint plots. The CIF data, which contains the three-dimensional coordinates of atoms within the crystal's unit cell, is essential for these calculations.
In the absence of specific experimental data for this compound, it is not possible to provide a detailed account of its intermolecular interactions through this method, nor can data tables quantifying the contributions of different types of atomic contacts be generated.
For illustrative purposes, Hirshfeld surface analysis, in general, provides a visual representation of the regions of close contact between neighboring molecules in a crystal. The surface is typically colored according to normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of approximately the van der Waals separation.
Although this powerful analytical approach has been applied to numerous related heterocyclic and fluorinated compounds to understand their supramolecular chemistry, the specific findings for this compound remain uncharacterized in the available scientific literature.
Computational and Theoretical Studies on 3 4 Fluoro 3 Methylphenyl Pyridine
Quantum Chemical Investigations and Electronic Structure
Quantum chemical methods are central to understanding the electronic nature of a molecule. These calculations can predict molecular stability, reactivity, and the distribution of electrons.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating key structural parameters:
Bond Lengths: The equilibrium distances between the nuclei of two bonded atoms. For 3-(4-Fluoro-3-methylphenyl)pyridine, this would include the C-C, C-H, C-N, C-F, and the biaryl C-C bond lengths.
Bond Angles: The angles formed between three connected atoms, which define the molecule's shape.
These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that provides a mathematical description of the atomic orbitals. The resulting optimized geometry corresponds to the minimum energy structure on the potential energy surface.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their properties are crucial for understanding a molecule's chemical reactivity and electronic transitions.
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. In this compound, the HOMO is likely to be distributed over the electron-rich aromatic rings.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group would influence the energies of these orbitals.
Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and uses a color scale to indicate different potential values.
Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack. In this compound, such areas would be expected around the nitrogen atom of the pyridine (B92270) ring due to its lone pair of electrons.
Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms are typically in positive regions.
The MEP map provides a valuable guide to the reactive behavior of the molecule and its intermolecular interactions.
Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule. This analysis provides insights into:
Hyperconjugation: The delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. These interactions stabilize the molecule.
Intramolecular Charge Transfer (ICT): The NBO method quantifies the charge transfer between different parts of the molecule, revealing the donor-acceptor interactions that contribute to its electronic structure.
By analyzing the second-order perturbation energies (E(2)) between donor and acceptor NBOs, the strength of these interactions can be determined, providing a deeper understanding of the bonding and stability of the molecule.
Prediction of Spectroscopic Parameters and Molecular Properties
Computational methods can also predict spectroscopic data, which is invaluable for interpreting experimental results.
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of a molecule. This theoretical prediction is a powerful tool for confirming the molecular structure. The process involves:
Optimizing the molecular geometry using a method like DFT.
Performing the GIAO calculation on the optimized structure to compute the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F).
Referencing the calculated shielding values to a standard compound (e.g., Tetramethylsilane - TMS) to obtain the chemical shifts (δ).
The calculated chemical shifts can then be compared to experimentally obtained NMR spectra to validate the structure of this compound. Discrepancies between the theoretical and experimental values can often be explained by solvent effects or conformational dynamics not fully captured by the gas-phase calculation.
Vibrational Frequencies and Mode Assignment
Theoretical calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. Using methods such as Density Functional Theory (DFT) with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), researchers can calculate the harmonic vibrational frequencies. These calculated frequencies, when scaled by an appropriate factor, typically show good agreement with experimental data.
A detailed analysis would involve the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, and torsional vibrations of the phenyl and pyridine rings, as well as the C-F, C-C, and C-H bonds. This provides a fundamental understanding of the molecule's dynamic behavior.
Non-Linear Optical (NLO) Properties and Hyperpolarizability
The investigation of non-linear optical (NLO) properties is a key area of materials science. Computational methods are used to predict the NLO response of molecules, which is crucial for the development of new materials for optoelectronic applications. Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
These calculations are typically performed using quantum chemical methods like DFT or Møller–Plesset perturbation theory (MP2). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity. For a molecule like this compound, the presence of an electron-donating methyl group and an electron-withdrawing fluorine atom on the phenyl ring, coupled with the pyridine moiety, could potentially lead to interesting NLO properties worthy of investigation.
Advanced Computational Modeling Techniques
Beyond static quantum chemical calculations, more advanced computational techniques can provide deeper insights into the behavior of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. For this compound, the dihedral angle between the phenyl and pyridine rings is a key conformational variable. MD simulations can be used to study the rotational barrier around the C-C single bond connecting the two rings and to identify the most stable conformations in different environments (e.g., in vacuum or in a solvent). These simulations provide a time-resolved picture of the molecule's motion and can reveal important information about its structural flexibility and stability.
Computational Studies on Thermodynamic Properties and Reaction Kinetics
Computational methods can also be employed to predict the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. These properties are calculated based on the vibrational frequencies and other molecular parameters obtained from quantum chemical calculations.
Furthermore, computational studies can elucidate the kinetics of reactions involving this molecule. By mapping the potential energy surface for a given reaction, researchers can identify transition states and calculate activation energies, providing valuable insights into reaction mechanisms and rates.
While specific data for this compound is not available, the methodologies described represent the standard and advanced computational approaches that are essential for characterizing new chemical entities. Future research efforts are needed to apply these theoretical frameworks to this particular compound to uncover its fundamental chemical and physical properties.
Chemical Modification and Derivative Synthesis of 3 4 Fluoro 3 Methylphenyl Pyridine
Strategic Design of Modified Pyridine (B92270) and Phenyl Moieties
On the phenyl ring, the existing 4-fluoro and 3-methyl groups already set a specific electronic and steric landscape. The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group through induction, while the methyl group is a weak electron-donating group. The positions of these substituents are critical; they are ortho and meta to the pyridine ring, respectively, influencing the rotational barrier around the aryl-aryl bond. masterorganicchemistry.commasterorganicchemistry.comleah4sci.com Strategic modifications might involve the introduction of additional substituents to either amplify or counteract these effects. For instance, adding a strong electron-withdrawing group like a nitro or cyano group could significantly alter the electron density of the phenyl ring, impacting its reactivity and intermolecular interactions. Conversely, introducing another alkyl or alkoxy group could enhance its electron-donating character.
The pyridine ring offers its own set of strategic modification sites. The nitrogen atom in the pyridine ring makes the ring system electron-deficient, particularly at the 2, 4, and 6 positions. Introducing substituents at these positions can be challenging but offers a powerful way to alter the molecule's properties. For example, the synthesis of 3-arylpyridines can be achieved through methods like the Suzuki-Miyaura cross-coupling reaction, where the choice of boronic acid and reaction conditions can be tailored to introduce a wide variety of aryl groups. beilstein-journals.orgnih.gov The regioselectivity of these reactions is a key consideration, as the electronic nature of the pyridine ring can direct the substitution to specific positions. beilstein-journals.org In some cases, the use of a pyridine N-oxide can be a strategic move to alter the reactivity of the pyridine ring, facilitating nucleophilic substitution at positions that are otherwise unreactive. rsc.org
The concept of atropisomerism, which arises from restricted rotation around a single bond, is a crucial consideration in the design of substituted biaryl systems like 3-arylpyridines. The introduction of bulky substituents at the ortho positions of either the pyridine or the phenyl ring can create a significant energy barrier to rotation, potentially leading to the formation of stable, separable atropisomers. beilstein-journals.org This opens up the possibility of designing chiral ligands or molecules with specific three-dimensional orientations for biological or material science applications.
Synthesis of Analogs with Varied Substitution Patterns
The synthesis of analogs of 3-(4-fluoro-3-methylphenyl)pyridine with diverse substitution patterns is predominantly achieved through cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly versatile and widely used method. beilstein-journals.orgnih.gov This reaction allows for the formation of the crucial carbon-carbon bond between the pyridine and phenyl rings.
A general approach involves the coupling of a substituted pyridine derivative (e.g., a halopyridine) with a substituted phenylboronic acid. For instance, to synthesize analogs of this compound, one could start with a variety of substituted 3-halopyridines and react them with (4-fluoro-3-methylphenyl)boronic acid. Alternatively, 3-pyridylboronic acid can be coupled with various substituted aryl halides.
Research on the synthesis of related 3,5-dichloro-2-arylpyridines provides valuable insights into the reaction conditions that can be employed. nih.gov In a study, 2,3,5-trichloropyridine (B95902) was successfully coupled with a range of arylboronic acids using a palladium acetate (B1210297) catalyst in an aqueous medium without the need for a ligand. nih.gov The reactions proceeded with good yields, and interestingly, demonstrated high regioselectivity, with substitution occurring exclusively at the 2-position. nih.gov This suggests that for a 3-halopyridine, the electronic properties of the ring will play a significant role in directing the substitution.
The following interactive table summarizes the synthesis of various 2-arylpyridines from 2,3,5-trichloropyridine, which can serve as a model for the synthesis of 3-arylpyridine analogs.
Table 1: Synthesis of 2-Arylpyridine Analogs via Suzuki Coupling
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 85 |
| 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 88 |
| 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 92 |
| 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 82 |
| 3-Nitrophenylboronic acid | 3,5-Dichloro-2-(3-nitrophenyl)pyridine | 78 |
Data sourced from a study on the synthesis of 3,5-dichloro-2-arylpyridines. nih.gov
Further synthetic strategies can be gleaned from studies on other substituted pyridines. For example, the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridines involves the initial construction of a 3-arylimidazo[1,5-a]pyridine core, which itself can be synthesized through different routes, including the coupling of 2-aminomethylpyridine with substituted benzoyl chlorides followed by cyclization. nih.gov Such multi-step synthetic sequences offer opportunities to introduce a variety of substituents at different stages of the synthesis, allowing for the creation of a diverse library of analogs.
Influence of Substituents on Molecular Conformation and Intermolecular Interactions
The introduction of different substituents to the this compound scaffold has a profound impact on its three-dimensional shape (conformation) and how the molecules interact with each other in the solid state (intermolecular interactions). These factors are crucial as they can dictate the material properties and biological activity of the resulting compounds.
The dihedral angle between the pyridine and phenyl rings is a key conformational parameter. This angle is determined by a balance of electronic effects (conjugation, which favors planarity) and steric effects (repulsion between bulky groups, which favors a twisted conformation). The presence of substituents, particularly at the ortho positions of either ring, can significantly influence this angle. For example, a bulky substituent at the 2-position of the pyridine ring or the 2'- or 6'-positions of the phenyl ring would likely lead to a larger dihedral angle to alleviate steric strain. Computational studies on related biaryl systems have shown that the energy barrier to rotation around the aryl-aryl bond can be substantial, and in some cases, can lead to stable atropisomers. nih.gov
The nature and position of substituents also dictate the types of intermolecular interactions that can occur in the crystalline state. The fluorine atom in this compound can participate in hydrogen bonding (C-H···F) and other non-covalent interactions. The pyridine nitrogen is a hydrogen bond acceptor. The introduction of other functional groups can introduce new interaction motifs. For instance, a hydroxyl or amino group can act as a hydrogen bond donor, while a cyano or nitro group can act as a hydrogen bond acceptor.
Crystal structure analyses of fluorinated diphenidine (B1206869) derivatives, which contain a substituted phenyl ring, reveal the importance of C-H···π interactions in the crystal packing. nih.gov These interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, can play a significant role in stabilizing the crystal lattice. The presence of multiple aromatic rings, as in 3-phenylpyridine (B14346) derivatives, provides ample opportunity for such interactions.
The following interactive table illustrates the types of intermolecular interactions observed in the crystal structures of some fluorinated organic compounds, providing a reference for the potential interactions in derivatives of this compound.
Table 2: Intermolecular Interactions in Fluorinated Organic Compounds
| Compound Class | Observed Interactions |
|---|---|
| Fluorinated diphenidines | N-H···Cl hydrogen bonds, C-H···π interactions |
| Fluorinated biphenyls | Dipole-dipole interactions, C-H···F interactions |
| Substituted 3-arylpyridines | Potential for π-π stacking, C-H···N interactions, halogen bonding |
This table is a summary of potential interactions based on studies of related compounds. nih.gov
Future Prospects and Advanced Applications in Chemical Sciences Involving 3 4 Fluoro 3 Methylphenyl Pyridine
Role as a Versatile Building Block in Complex Chemical Synthesis
The structure of 3-(4-Fluoro-3-methylphenyl)pyridine makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. Pyridine (B92270) derivatives are fundamental components in the development of pharmaceuticals and functional materials. nih.govnih.gov The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the reactivity of the pyridine moiety, allows for a wide range of chemical transformations.
Fluorinated organic compounds are crucial in the synthesis of agrochemicals and pharmaceuticals due to their favorable biological and chemical properties. nih.gov The introduction of a fluorine atom often enhances metabolic resistance, lipophilicity, and binding affinity without causing significant steric changes. nih.gov The this compound scaffold can be elaborated through various reactions, including palladium-catalyzed cross-coupling reactions, to create diverse compound libraries for drug discovery projects. nih.govrsc.org
The pyridine ring itself can undergo several types of reactions. For instance, it can be activated for nucleophilic substitution, particularly when converted to a pyridine N-oxide, which facilitates fluorination at positions that are typically challenging to access. rsc.org This reactivity is crucial for introducing further functionalities. Moreover, the nitrogen atom in the pyridine ring can act as a ligand for metal catalysts or as a hydrogen bond acceptor, influencing the stereochemical outcome of reactions.
The utility of similar fluorinated pyridine structures is evident in their incorporation into potent therapeutic agents. For example, pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have been investigated as powerful TRPV1 antagonists for analgesic applications. nih.gov This highlights the potential of the 3-(4-fluoro-3-methylphenyl) moiety as a core component in the design of new bioactive molecules. The synthesis of such complex molecules often relies on the strategic use of building blocks like this compound, which provide a pre-functionalized and structurally rigid core.
Table 1: Examples of Reactions Involving Functionalized Pyridine Building Blocks
| Precursor Type | Reaction Type | Product Type | Significance | Reference |
|---|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | Nucleophilic Aromatic Substitution | Methyl 3-fluoropyridine-4-carboxylate | Demonstrates a pathway to introduce fluorine onto a pyridine ring. nih.gov | nih.gov |
| Pyridine N-oxide | Direct Radiofluorination | meta-substituted [18F]3-fluoro-4-aminopyridine | Provides a novel method for synthesizing meta-fluorinated pyridines for applications like PET imaging. rsc.org | rsc.org |
| Pyridine Boronic Esters | High-Throughput Synthesis (e.g., Suzuki Coupling) | Biaryl and Ether-linked Libraries | Enables rapid generation of diverse compound libraries for drug discovery. nih.gov | nih.gov |
Potential in Crystal Engineering and Material Science
Crystal engineering focuses on understanding and controlling the assembly of molecules into solid-state structures with desired properties. researchgate.net The presence of a fluorine atom in this compound is of particular importance in this field. Fluorine's high electronegativity and low polarizability allow it to participate in a variety of non-covalent interactions, including hydrogen bonds (C-H···F), halogen bonds, and π-stacking interactions, which are crucial for directing the formation of specific supramolecular architectures. researchgate.netresearchgate.net
In material science, fluorinated pyridine derivatives are used as building blocks for high-performance polymers and functional materials. nih.gov The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity. nih.gov Perfluoropyridine, for example, is a highly reactive compound used in the synthesis of fluoropolymers and fluorinated networks through nucleophilic aromatic substitution. nih.gov While not perfluorinated, the single fluorine atom in this compound can be strategically used to fine-tune the properties of polymers or organic electronic materials. The pyridine nitrogen provides a site for coordination chemistry, allowing for the construction of metal-organic frameworks (MOFs) or coordination polymers with specific topologies and functions.
Table 2: Key Intermolecular Interactions Involving Fluorinated Aromatics in Crystal Engineering
| Interaction Type | Description | Potential Impact on Material Properties | Reference |
|---|---|---|---|
| C-H···F Hydrogen Bonds | Weak hydrogen bonds between a C-H donor and a fluorine acceptor. | Stabilization of crystal packing, influencing polymorphism. | researchgate.net |
| π-π Stacking | Interactions between aromatic rings, which can be modulated by fluorine substitution. | Affects charge transport in organic semiconductors. researchgate.net | researchgate.net |
| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | Directs molecular assembly and can be used to design specific solid-state architectures. | researchgate.net |
Computational Design of Novel Pyridine Architectures for Specific Chemical Functions
Computational chemistry provides powerful tools for the rational design of new molecules with tailored properties, and pyridine-based structures are a frequent subject of such studies. mdpi.comrsc.org Using techniques like Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking, researchers can predict the behavior of molecules like this compound and design novel architectures for specific applications.
DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. For example, studies on simpler halopyridines have used DFT to investigate how solvent effects influence their molecular parameters and chemical reactivity. researchgate.net Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interaction capabilities. rsc.org
In the context of drug discovery, computational methods are invaluable. mdpi.comnih.gov If this compound were to be used as a scaffold for a new inhibitor, molecular docking simulations could predict its binding mode and affinity to a target protein. Subsequently, QSAR studies could be developed using a series of related analogs to build a model that correlates structural features with biological activity. mdpi.com This model would then guide the design of new, more potent compounds by suggesting specific modifications to the parent structure. This computer-aided drug design (CADD) approach accelerates the development process and reduces the need for extensive, iterative synthesis and testing. rsc.orgnih.gov The design of novel pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors is a prime example of how CADD, combined with strategies like scaffold hopping, can lead to the discovery of potent therapeutic candidates. rsc.orgnih.gov
Table 3: Common Computational Methods for Designing Pyridine-Based Architectures
| Computational Method | Application | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Optimized geometry, vibrational frequencies, HOMO-LUMO energies, chemical reactivity. researchgate.net | researchgate.net |
| Molecular Docking | Prediction of ligand-receptor binding. | Binding pose, interaction energies, identification of key binding residues. mdpi.com | mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Statistical models to predict the activity of new compounds. mdpi.com | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
